molecular formula C12H7ClN2O2S B4828146 N-(5-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide

N-(5-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide

Cat. No.: B4828146
M. Wt: 278.71 g/mol
InChI Key: BSUXILMTPFJUFP-UHFFFAOYSA-N
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Description

N-(5-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide: is a heterocyclic compound that combines the structural features of benzothiazole and furan. Benzothiazole is a bicyclic compound containing both sulfur and nitrogen, while furan is a five-membered aromatic ring with one oxygen atom. The combination of these two moieties in a single molecule imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of N-(5-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide is unique due to the presence of both the chloro substituent and the furan ring, which impart distinct chemical and biological properties. The chloro group enhances the compound’s reactivity, while the furan ring contributes to its aromatic stability and potential biological activity .

Properties

IUPAC Name

N-(5-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O2S/c13-7-3-4-10-8(6-7)14-12(18-10)15-11(16)9-2-1-5-17-9/h1-6H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUXILMTPFJUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide
Reactant of Route 3
N-(5-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide
Reactant of Route 4
N-(5-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide
Reactant of Route 5
N-(5-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide
Reactant of Route 6
N-(5-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide

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